Bis(3,4-epoxycyclohexylmethyl) adipate
CAS No.: 3130-19-6
Cat. No.: VC1959620
Molecular Formula: C20H30O6
Molecular Weight: 366.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3130-19-6 |
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Molecular Formula | C20H30O6 |
Molecular Weight | 366.4 g/mol |
IUPAC Name | bis(7-oxabicyclo[4.1.0]heptan-3-ylmethyl) hexanedioate |
Standard InChI | InChI=1S/C20H30O6/c21-19(23-11-13-5-7-15-17(9-13)25-15)3-1-2-4-20(22)24-12-14-6-8-16-18(10-14)26-16/h13-18H,1-12H2 |
Standard InChI Key | DJUWPHRCMMMSCV-UHFFFAOYSA-N |
SMILES | C1CC2C(O2)CC1COC(=O)CCCCC(=O)OCC3CCC4C(C3)O4 |
Canonical SMILES | C1CC2C(O2)CC1COC(=O)CCCCC(=O)OCC3CCC4C(C3)O4 |
Introduction
Physical and Chemical Properties
Basic Physical Properties
Bis(3,4-epoxycyclohexylmethyl) adipate appears as a colorless to pale yellow liquid under standard conditions . Its physical properties are summarized in Table 1, which compiles data from multiple technical sources.
Table 1: Physical Properties of Bis(3,4-epoxycyclohexylmethyl) adipate
The low water solubility (2 mg/L at 20°C) and the relatively high log P value (2.98) indicate the compound's predominantly hydrophobic nature . These properties significantly influence its application potential and handling requirements in industrial settings.
Chemical Reactivity
The chemical reactivity of Bis(3,4-epoxycyclohexylmethyl) adipate is primarily determined by its two epoxy groups, which confer high reactivity and versatility in various chemical reactions and polymerization processes. The compound's cycloaliphatic epoxy structure makes it resistant to typical nucleophilic reactions, requiring specific conditions or catalysts for successful reactions .
Unlike conventional epoxies, cycloaliphatic epoxy resins like Bis(3,4-epoxycyclohexylmethyl) adipate are synthesized through processes that eliminate hydrolyzable chlorine, thus avoiding the generation of hydroxyl groups through hydrolysis . This characteristic is particularly advantageous for applications requiring low dielectric properties.
Synthesis and Manufacturing
Industrial Production Methods
The synthesis of Bis(3,4-epoxycyclohexylmethyl) adipate typically involves a two-step process. A common method utilizes a microchannel reactor system, as detailed in a recent patent . The process includes:
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Esterification reaction: Using 3-cyclohexene-1-methanol and adipoyl chloride as raw materials to prepare an intermediate bis((3-cyclohexenyl)methyl) adipate .
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Epoxidation reaction: Using peroxyacetic acid as an oxidant to carry out selective epoxidation on the carbon-carbon double bond of the cyclohexenyl group, yielding the final Bis(3,4-epoxycyclohexylmethyl) adipate .
This microchannel reactor method offers several advantages over conventional synthesis approaches, including easier operation, lower reaction temperatures resulting in fewer side reactions, simpler post-treatment, higher efficiency, improved product purity, and enhanced conversion rates .
Quality Control Parameters
Commercial Bis(3,4-epoxycyclohexylmethyl) adipate products are typically subject to strict quality control measures. Key quality parameters include:
Table 2: Quality Control Specifications for Commercial Bis(3,4-epoxycyclohexylmethyl) adipate
Parameter | Specification | Unit |
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Epoxy Equivalent Weight | 190.0-210.0 | g/mol |
APHA Color | 150 max | Hazen |
Viscosity | 400-750 | mPa·s at 25°C |
Water Content | 0.10 max | % |
Total Chlorine (specialty grade) | 200 max | ppm |
These specifications ensure consistent performance in various applications and are critical for high-performance industries such as electronics and specialty coatings .
Applications and Uses
Industrial Applications
Bis(3,4-epoxycyclohexylmethyl) adipate finds wide application across multiple industries due to its unique properties. The compound serves as an important intermediate in the production of epoxy resins, coatings, and specialty materials.
Primary applications include:
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Electronic materials: Used in LED packaging, high voltage cables, high voltage electrical components, capacitor oil, and transformer oil applications .
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Coatings and adhesives: Employed in the formulation of UV-curable inks, coatings, and adhesive systems .
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Composite materials: Utilized in the production of high-performance composite materials requiring excellent thermal and mechanical properties .
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Food packaging: Applied in coatings for food packaging materials where low migration and high chemical resistance are essential .
Performance in Polymer Systems
In polymer systems, Bis(3,4-epoxycyclohexylmethyl) adipate demonstrates exceptional performance characteristics. When combined with appropriate hardeners and catalysts, it forms highly crosslinked networks with superior properties.
Recent research has explored the use of Bis(3,4-epoxycyclohexylmethyl) adipate (BEA) with active ester hardeners, specifically triacetyl resveratrol (TAR) . The resulting polymer systems exhibited:
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Superior mechanical properties: Tensile strength of 71.4 MPa for BEA/TAR systems .
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Excellent thermal stability: Thermal decomposition temperature (Td5%) of 347°C .
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Good dielectric properties: Dielectric constant of 3.95 at 10 MHz .
These properties outperform conventional anhydride-cured cycloaliphatic epoxy resins, expanding the potential applications in electronic packaging materials .
Curing Behavior and Reaction Mechanisms
Curing Agents and Catalysts
Bis(3,4-epoxycyclohexylmethyl) adipate can be cured using various hardening agents and catalysts to achieve optimum properties. Common curing agents include:
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Anhydrides: Traditionally used for cycloaliphatic epoxy resins .
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Active esters: Novel hardeners such as triacetyl resveratrol (TAR) .
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Polyamines and their adducts: Including diethylene triamine, triethylene tetramine, and tetraethylene pentamine .
Effective catalysts for curing reactions include:
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4-dimethylaminopyridine (DMAP): Particularly effective for active ester curing systems .
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Free radical initiators: Including azo compounds like azoisobutyronitrile .
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Organic peroxides: Such as tertiary-butyl perbenzoate, tertiary-butyl peroctoate, and benzoyl peroxide .
Curing Mechanisms and Kinetics
The curing mechanism of Bis(3,4-epoxycyclohexylmethyl) adipate varies depending on the hardener system. With active ester hardeners, the compound can undergo complete curing reactions at temperatures near 150°C . The cycloaliphatic epoxy structure makes it resistant to typical nucleophilic reactions, requiring specific catalysts and conditions for optimal curing .
Research has demonstrated that the activation energy for curing reactions can be determined through kinetic studies, and optimal catalyst concentrations can significantly influence the final properties of the cured resin .
Parameter | Classification/Value |
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Hazard Codes | Xn (Harmful) |
Risk Statements | 22-36 (Harmful if swallowed, Irritating to eyes) |
Safety Statements | 26-36 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice; Wear suitable protective clothing) |
WGK Germany | 2 (Hazard to waters) |
RTECS | MO1880550 |
This information highlights the need for proper handling procedures and protective measures when working with the compound .
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